molecular formula C22H25NO5S2 B3743040 [8-methyl-1,2-bis(propylsulfonyl)-3-indolizinyl](phenyl)methanone

[8-methyl-1,2-bis(propylsulfonyl)-3-indolizinyl](phenyl)methanone

Cat. No. B3743040
M. Wt: 447.6 g/mol
InChI Key: KLYKFJHPBWBPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[8-methyl-1,2-bis(propylsulfonyl)-3-indolizinyl](phenyl)methanone, also known as KR-33493, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. This compound belongs to the class of indolizines and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

The mechanism of action of [8-methyl-1,2-bis(propylsulfonyl)-3-indolizinyl](phenyl)methanone involves its inhibition of PARP, which leads to the accumulation of DNA damage and ultimately cell death. This compound has been found to be a more potent inhibitor of PARP than other compounds in its class, making it a promising candidate for further research.
Biochemical and Physiological Effects
Studies have shown that [8-methyl-1,2-bis(propylsulfonyl)-3-indolizinyl](phenyl)methanone has potent anti-tumor activity in various cancer cell lines. It has also been found to enhance the effectiveness of chemotherapy and radiation therapy in these cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of [8-methyl-1,2-bis(propylsulfonyl)-3-indolizinyl](phenyl)methanone is its potency as a PARP inhibitor, which makes it a promising candidate for further research in the field of cancer treatment. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research involving [8-methyl-1,2-bis(propylsulfonyl)-3-indolizinyl](phenyl)methanone. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the development of more potent and selective PARP inhibitors based on the structure of [8-methyl-1,2-bis(propylsulfonyl)-3-indolizinyl](phenyl)methanone. Additionally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

[8-methyl-1,2-bis(propylsulfonyl)-3-indolizinyl](phenyl)methanone has been the subject of several scientific studies due to its potential pharmacological properties. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. PARP inhibitors have shown promise in the treatment of various cancers, and [8-methyl-1,2-bis(propylsulfonyl)-3-indolizinyl](phenyl)methanone has been studied for its potential use in this field.

properties

IUPAC Name

[8-methyl-1,2-bis(propylsulfonyl)indolizin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5S2/c1-4-14-29(25,26)21-18-16(3)10-9-13-23(18)19(22(21)30(27,28)15-5-2)20(24)17-11-7-6-8-12-17/h6-13H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYKFJHPBWBPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.